methyl 2-chloro-5-({[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate
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Overview
Description
Methyl 2-chloro-5-({[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound that features a combination of aromatic rings, triazole, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-5-({[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where the phenol derivative reacts with an alkyl halide.
Formation of the Sulfanyl Acetyl Group: This step involves the reaction of a thiol with an acyl chloride to form the sulfanyl acetyl group.
Coupling with the Benzoate Moiety: The final step involves coupling the synthesized intermediate with methyl 2-chloro-5-aminobenzoate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: The triazole moiety is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics or antifungal agents.
Drug Development: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals targeting specific diseases.
Industry
Agriculture: The compound can be explored for use as a pesticide or herbicide due to its potential biological activity.
Polymer Science: It can be used as a monomer or additive in the synthesis of polymers with desired properties.
Mechanism of Action
The mechanism by which methyl 2-chloro-5-({[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate exerts its effects depends on its application:
Biological Activity: The triazole ring can interact with enzymes or receptors, inhibiting their function and leading to antimicrobial or antifungal effects.
Catalysis: As a ligand, the compound can stabilize metal centers in catalysts, enhancing their reactivity and selectivity in organic transformations.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-5-({[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate: This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Other Triazole Derivatives: Compounds like fluconazole and itraconazole, which also contain triazole rings, are well-known for their antifungal activity.
Phenoxy Derivatives: Compounds such as 2,4-D (2,4-dichlorophenoxyacetic acid) are widely used as herbicides.
Uniqueness
The uniqueness of this compound lies in its multifunctional structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
methyl 2-chloro-5-[[2-[[4-ethyl-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O4S/c1-5-29-21(13-33-18-9-6-16(7-10-18)15(2)3)27-28-24(29)34-14-22(30)26-17-8-11-20(25)19(12-17)23(31)32-4/h6-12,15H,5,13-14H2,1-4H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRDKPPUQGZURZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC)COC3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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